(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Description
(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C22H21FN6O2 and its molecular weight is 420.448. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as imidazo[1,2-a]quinoxaline derivatives, have been found to inhibit the epidermal growth factor receptor (egfr) . EGFR is a protein that plays a crucial role in cell growth and division .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other quinoxaline derivatives . These compounds typically bind to the active site of their target proteins, inhibiting their function and leading to downstream effects .
Biochemical Pathways
Given the potential egfr inhibition, it could impact pathways related to cell growth and division . Inhibition of EGFR often leads to a decrease in cell proliferation and an increase in cell death, affecting the overall growth of cells .
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body, metabolized by the liver, and excreted through the kidneys .
Result of Action
If it acts as an egfr inhibitor, it could lead to decreased cell proliferation and increased cell death . This could potentially be beneficial in the treatment of diseases characterized by excessive cell growth, such as cancer .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its ability to interact with its targets . Additionally, the compound’s action can be influenced by the physiological environment within the body, including the presence of other proteins and molecules, and the specific conditions within different tissues .
Properties
IUPAC Name |
2-amino-1-[(E)-(4-fluorophenyl)methylideneamino]-N-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6O2/c1-31-12-4-11-25-22(30)18-19-21(28-17-6-3-2-5-16(17)27-19)29(20(18)24)26-13-14-7-9-15(23)10-8-14/h2-3,5-10,13H,4,11-12,24H2,1H3,(H,25,30)/b26-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQDSKCBRYWQCI-LGJNPRDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=C(C=C4)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=C(C=C4)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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